7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
Description
Contextual Significance within the Coumarin (B35378) Chemical Class
Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds, first isolated from the tonka bean in 1820. chemicalbook.commdpi.com The parent compound, coumarin, consists of a benzene (B151609) ring fused to an α-pyrone ring. This core structure is subject to various substitutions, leading to a vast array of derivatives with diverse biological and photophysical properties. nih.govresearchgate.net
The significance of the coumarin class is underscored by its wide-ranging applications. Many coumarin derivatives exhibit notable pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.comnih.gov The famed anticoagulant drug warfarin, for instance, is a synthetic derivative of 4-hydroxycoumarin (B602359). Beyond medicinal chemistry, coumarins are utilized as fluorescent probes and dyes due to their inherent luminescent properties. nih.gov
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde, also known as 7-hydroxycoumarin-8-carboxaldehyde, holds a special place within this class. The presence of the hydroxyl group at the 7-position enhances its fluorescence, a characteristic feature of many 7-hydroxycoumarins. drugbank.com The aldehyde group at the 8-position serves as a reactive handle, allowing for a multitude of chemical transformations. This dual functionality makes it a particularly attractive scaffold for the development of novel compounds with tailored properties for various scientific applications.
Historical Trajectory of Synthesis and Initial Investigations of this compound
The synthesis of coumarin derivatives has been a subject of extensive research since the first laboratory synthesis of coumarin by William Henry Perkin in 1868. mdpi.com Over the years, numerous methods have been developed for the construction of the coumarin nucleus, with the Pechmann condensation, Perkin reaction, and Knoevenagel condensation being among the most prominent. uomphysics.net
The synthesis of this compound and its derivatives often involves the formylation of a pre-existing 7-hydroxycoumarin scaffold. The Vilsmeier-Haack reaction is a commonly employed method for introducing the aldehyde group onto the coumarin ring. mdpi.com This reaction typically uses a mixture of phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the formylating agent.
Initial investigations into this compound and related compounds were likely driven by the desire to explore the structure-activity relationships of functionalized coumarins. The introduction of an aldehyde group was a logical step to create a versatile intermediate for further chemical modifications. Early studies would have focused on characterizing the compound's physical and chemical properties, including its spectral data and reactivity in various chemical reactions. These foundational studies paved the way for its subsequent use in more complex synthetic endeavors.
Current Research Landscape and Emerging Trends in Chromene-8-carbaldehyde Chemistry
The current research landscape for this compound is vibrant and multifaceted, with researchers exploring its potential in a variety of fields. Its utility as a key intermediate in the synthesis of novel heterocyclic compounds is a major area of focus. nih.gov The aldehyde functionality allows for its participation in a wide range of condensation reactions to form Schiff bases, chalcones, and other derivatives. nih.govresearchgate.net These derivatives are then investigated for their biological activities.
A significant trend in the chemistry of chromene-8-carbaldehydes is their use in the development of fluorescent probes and chemosensors. The inherent fluorescence of the 7-hydroxycoumarin core can be modulated by the chemical environment. By incorporating specific recognition moieties that interact with target analytes, researchers can design sensors that exhibit a change in fluorescence intensity or wavelength upon binding.
Furthermore, there is growing interest in the application of chromene derivatives in materials science. The rigid, planar structure of the coumarin ring system, combined with its photophysical properties, makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials. The reactivity of the aldehyde group in this compound provides a convenient anchor point for attaching the molecule to polymer backbones or other material scaffolds.
Recent research has also highlighted the potential of coumarin-based compounds as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases. nih.govunica.it The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships to develop potent and selective enzyme inhibitors. The ongoing exploration of multicomponent reactions involving chromene building blocks is also a significant trend, aiming for the efficient and atom-economical synthesis of complex molecular architectures. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H6O4 | uni.lu |
| Molecular Weight | 190.15 g/mol | uni.lu |
| CAS Number | 2067-86-9 | daltonresearchmolecules.comchemicalbook.com |
| Appearance | Solid | - |
| IUPAC Name | 7-hydroxy-2-oxochromene-8-carbaldehyde | uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2067-86-9 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
7-hydroxy-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-8(12)3-1-6-2-4-9(13)14-10(6)7/h1-5,12H |
InChI Key |
KRBBYDYXQBJMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Hydroxy 2 Oxo 2h Chromene 8 Carbaldehyde
Direct Synthetic Routes to 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
Direct synthesis primarily involves the introduction of a formyl group (-CHO) onto the C8 position of the 7-hydroxycoumarin scaffold. This transformation is typically accomplished through electrophilic aromatic substitution reactions, with several conventional methods being well-established.
The Duff reaction is a widely employed method for the ortho-formylation of phenols, making it particularly suitable for the synthesis of this compound from 7-hydroxycoumarin (also known as umbelliferone). The reaction requires a strongly electron-donating group, such as the hydroxyl group on the coumarin (B35378) ring, which directs the formylation preferentially to the ortho position (C8). scielo.br
Key reagents for this synthesis include 7-hydroxycoumarin as the substrate, hexamethylenetetramine (hexamine) as the formyl source, and an acidic medium, typically glacial acetic acid or a mixture with hydrochloric acid for the final hydrolysis step. The reaction is generally heated to drive the formylation. The product, a pale yellow solid, is then isolated through extraction and purified by crystallization.
Other classical formylation methods applicable to phenolic compounds include the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions, although the Duff reaction is frequently cited for this specific transformation. nih.govuobaghdad.edu.iq
Table 1: Conventional Synthesis via Duff Reaction
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 7-Hydroxycoumarin | nih.gov |
| Formylating Agent | Hexamethylenetetramine | nih.govjcsp.org.pk |
| Solvent/Medium | Glacial Acetic Acid | nih.govjcsp.org.pk |
| Hydrolysis | Acid (e.g., HCl) | jcsp.org.pk |
| Temperature | Elevated (e.g., 60-80°C) | jcsp.org.pk |
| Typical Yield | Moderate to Good | nih.gov |
The mechanism of the Duff reaction is a multi-step process that leverages the electrophilic nature of an iminium species derived from hexamine. scielo.br The reaction begins with the protonation of hexamine in the acidic medium, which leads to the ring-opening and formation of a reactive electrophilic iminium ion. scielo.brresearchgate.net
The electron-rich 7-hydroxycoumarin, activated by the hydroxyl group, then acts as a nucleophile. The aromatic ring attacks the iminium electrophile, preferentially at the electron-rich C8 position, which is ortho to the hydroxyl group. This electrophilic aromatic substitution results in the formation of a benzylamine-type intermediate. Subsequently, an intramolecular redox reaction occurs, raising the oxidation state of the benzylic carbon. The final step involves acid hydrolysis of the resulting imine, which introduces the oxygen atom from water to form the aldehyde group, yielding this compound. scielo.br Theoretical studies using DFT calculations suggest that the ortho-selectivity is governed by a hydrogen bond that helps to establish the position of formylation. mdpi.com
This mechanism shares similarities with the Reimer–Tiemann reaction, another method for ortho-formylating phenols. However, the Reimer–Tiemann reaction proceeds through a different reactive intermediate, dichlorocarbene (B158193) (:CCl₂), which is generated from chloroform (B151607) and a strong base. nih.gov The phenoxide form of the substrate attacks the electron-deficient dichlorocarbene, leading to a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the final aldehyde. nih.gov
Advanced Synthetic Transformations Leading to this compound Derivatives
The aldehyde functional group in this compound serves as a versatile handle for constructing more elaborate molecular architectures. Advanced synthetic strategies, including multi-component and catalyst-mediated reactions, are employed to efficiently generate a library of derivatives with diverse functionalities.
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing structural features from all components, are highly efficient for creating molecular diversity. nih.gov this compound is an excellent substrate for such reactions.
A prominent example is its use in the Knoevenagel condensation. In a two-component reaction that can be extended into an MCR, the aldehyde is treated with N,N-disubstituted cyanoacetamides in the presence of a piperidine (B6355638) catalyst. This reaction yields novel 8-substituted-7-hydroxy coumarin derivatives, such as acrylamide (B121943) compounds. researchgate.net This approach demonstrates how the aldehyde group at the C8 position can be readily transformed into a carbon-carbon double bond, allowing for the introduction of various substituents. researchgate.net
While many MCRs in coumarin chemistry start from simpler precursors to build the coumarin ring itself, the use of pre-formed functionalized coumarins like this compound as a core building block is a powerful strategy for rapid derivatization. scielo.brjcsp.org.pk
Catalysis plays a crucial role in the synthesis of coumarin derivatives, offering improvements in reaction rates, yields, and selectivity. Both organocatalysts and metal-based catalysts are utilized in transformations involving the this compound scaffold.
As mentioned, piperidine, a basic organocatalyst, is effective in promoting the Knoevenagel condensation between the aldehyde and active methylene (B1212753) compounds like cyanoacetamides. researchgate.net Another organocatalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used to catalyze one-pot, three-component reactions involving an aromatic aldehyde, an active methylene reagent, and another nucleophile to produce functionalized chromenes in high yields. jcsp.org.pk
The use of catalysts is central to achieving high efficiency and selectivity in the synthesis of complex coumarin derivatives. These methods often provide milder reaction conditions and simpler workup procedures compared to stoichiometric reactions. msu.edu
Table 2: Catalysts in the Synthesis of Coumarin Derivatives
| Catalyst | Reaction Type | Starting Material Example | Purpose | Reference |
|---|---|---|---|---|
| Piperidine | Knoevenagel Condensation | This compound | C-C bond formation | researchgate.net |
| DABCO | Three-Component Reaction | Aromatic Aldehyde, Malononitrile, Dimedone | Synthesis of functionalized chromenes | jcsp.org.pk |
| Yb(OTf)₃ | Knoevenagel Condensation | Salicylaldehydes, Active Methylene Compounds | Solvent-free synthesis of 2-oxo-2H-chromene-3-carboxylic acids | nih.gov |
Chemical Reactivity and Derivatization of 7 Hydroxy 2 Oxo 2h Chromene 8 Carbaldehyde
Reactions at the Formyl (–CHO) Group
The aldehyde functionality at the C-8 position is a primary site for chemical modification, readily participating in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
Oxime and Related Condensation Formations
The formyl group of coumarin (B35378) derivatives undergoes condensation with hydroxylamine (B1172632) hydrochloride to yield the corresponding oxime. For instance, fluorinated 7-hydroxycoumarins with a formyl group at the 8-position react with hydroxylamine hydrochloride in the presence of sodium hydroxide (B78521) at low temperatures to produce the desired oxime derivatives. nih.gov This reaction is a standard method for converting aldehydes to oximes, which can serve as intermediates for further synthesis, such as the preparation of oxime ethers. nih.gov The general conditions for such transformations involve reacting the aldehyde with a hydroxylamine salt in an aqueous medium, often with pH control, to facilitate the formation of the α-hydroxy-oxime. google.com
Table 1: Synthesis of Coumarin Oxime Derivatives
| Starting Material | Reagents | Conditions | Product | Ref |
|---|
Knoevenagel Condensation and Acrylamide (B121943) Derivative Synthesis
The Knoevenagel condensation is a key reaction for the formyl group of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde. This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638). researchgate.netresearchgate.net This methodology has been successfully employed to synthesize a series of novel 8-substituted-7-hydroxy coumarin derivatives by reacting 8-formyl-7-hydroxy coumarin with various N,N-disubstituted cyanoacetamides. researchgate.netresearchgate.net The reaction typically proceeds by refluxing the reactants in ethanol (B145695) with a catalytic amount of piperidine for a few hours. researchgate.net The resulting products are typically acrylamide derivatives, which have shown potential biological activities. researchgate.netresearchgate.net
Table 2: Knoevenagel Condensation for Acrylamide Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| 8-formyl-7-hydroxy coumarin | N,N-disubstituted cyanoacetamides | Piperidine | Ethanol, Reflux | 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide derivatives | researchgate.netresearchgate.net |
Schiff Base Formation
The condensation of the formyl group with primary amines yields Schiff bases (or imines). This reaction is particularly interesting in coumarin systems where the formyl group is adjacent to a hydroxyl group. The reaction of 7-hydroxy-4-methyl-2-oxo-2H-benzo[h]chromene-8,10-dicarbaldehyde with various primary alkylamines occurs regioselectively. researchgate.net The condensation happens specifically at the aldehyde group that is in chelation with the neighboring hydroxyl group. researchgate.net Spectroscopic studies have revealed that these Schiff base products exist predominantly in the keto-enamine tautomeric form rather than the expected enol-imine form. researchgate.netnih.gov This tautomerism disrupts the aromaticity of the adjacent ring. nih.gov In solution, these Schiff bases can exist as an equilibrium mixture of the benzoid (enol-imine) and quinoid (keto-enamine) tautomers, with the quinoid form being favored in more polar solvents. researchgate.net
Reactions Involving the Hydroxyl (–OH) Group
The phenolic hydroxyl group at the C-7 position is another key site for derivatization, primarily through reactions that target the acidic proton.
Etherification and Alkylation Strategies
The hydroxyl group at the 7-position of the coumarin scaffold can be readily functionalized via alkylation and acylation reactions. mdpi.comsemanticscholar.org A common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide or another suitable electrophile. For example, 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been reacted with various substituted α-halogen ketones under Williamson conditions to produce a series of ether derivatives. nih.govunica.it This strategy allows for the introduction of a wide variety of substituents at the 7-position, significantly expanding the chemical diversity of the coumarin library. nih.gov Similarly, O-acylation can be achieved by reacting the 7-hydroxycoumarin with an acyl chloride in the presence of a base like triethylamine. mdpi.comsemanticscholar.org
Modifications and Annulation on the Chromene Ring System
Beyond functional group transformations, the core coumarin ring system can be modified or used as a template for building more complex fused heterocyclic structures. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful strategy in this regard. For instance, psoralen (B192213) and angelicin (B190584) analogues, which are furanocoumarins, can be synthesized from coumarin precursors. rsc.org One such synthesis involves a copper-catalyzed coupling of 8-iodo-7-hydroxy coumarin with an alkyne, followed by a base-mediated cyclization to form the fused furan (B31954) ring. rsc.org Another approach involves a tandem aldol (B89426) reaction/lactonization/Friedel–Crafts reaction sequence to construct a new benzene (B151609) ring, leading to naphthocoumarin structures. rsc.org These reactions demonstrate that the coumarin nucleus can serve as a versatile platform for creating polycyclic aromatic and heterocyclic systems.
Fusion with Other Heterocyclic Systems
The strategic placement of the hydroxyl and aldehyde groups in this compound provides a unique opportunity for the construction of fused heterocyclic systems. These reactions typically involve the condensation of the ortho-hydroxyaldehyde functionality with various reagents to form new rings.
A notable example involves the reaction of the closely related 8-formyl-7-hydroxy-4-methylcoumarin with 2-aminobenzamide. This reaction leads to a ring closure event, resulting in the formation of a 2-(2'-Hydroxy-5'-methylcoumarin-1-yl)-2,3-dihydroquinazolin-4(1H)-one. nih.gov This demonstrates the utility of the 8-formyl-7-hydroxy substitution pattern in the synthesis of complex, fused heterocyclic structures. The general principle of this reaction can be extended to other binucleophiles to generate a variety of fused systems, such as benzofurans and isoxazolines. frontiersin.org
The synthesis of isoxazolines fused to the coumarin core has been achieved through the reaction of 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione with hydroxylamine hydrochloride, which proceeds via an intermediate flavanone. frontiersin.org Although this example starts from a diketone derivative, it illustrates the potential for the 7,8-disubstituted coumarin scaffold to participate in cyclization reactions to form fused five-membered heterocyclic rings.
The following table provides examples of heterocyclic systems fused to a coumarin core:
| Fused Heterocycle | Starting Coumarin Derivative | Reagents and Conditions | Reference(s) |
| Quinazoline | 8-formyl-7-hydroxy-4-methylcoumarin | 2-aminobenzamide | nih.gov |
| Isoxazoline | 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione | Hydroxylamine hydrochloride, ethanol | frontiersin.org |
Synthesis of Hybrid Molecules Incorporating this compound Scaffold
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a powerful strategy in drug discovery. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules, primarily through reactions involving its aldehyde group.
One of the most common approaches is the formation of Schiff bases. The aldehyde at the C-8 position can readily condense with primary amines to yield imines. For example, 8-formyl-7-hydroxy-4-methylcoumarin has been reacted with various amino compounds, such as 6-amino-1,4-benzodioxane, to form the corresponding Schiff base derivatives. nih.gov
Another important class of hybrid molecules are coumarin-chalcones. These are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde. While direct synthesis from this compound is plausible, many reported coumarin-chalcone hybrids are synthesized from acetylcoumarins. gavinpublishers.com
Furthermore, the this compound moiety can be incorporated into more complex hybrid structures containing other heterocyclic rings like thiazole (B1198619) and pyrazole (B372694). For instance, coumarin-thiazole hybrids have been synthesized and evaluated for their biological activities. nih.govnih.govmdpi.com Similarly, the synthesis of coumarin-pyrazole hybrids has been reported, often involving the reaction of a coumarin derivative with a hydrazine (B178648) compound. kthmcollege.ac.in
The following table summarizes different types of hybrid molecules synthesized from coumarin derivatives:
| Hybrid Molecule Type | General Synthetic Approach | Key Reagents | Reference(s) |
| Schiff Bases | Condensation | Primary amines | nih.gov |
| Coumarin-Chalcones | Claisen-Schmidt condensation | Acetophenones | gavinpublishers.com |
| Coumarin-Thiazoles | Hantzsch thiazole synthesis | α-Haloketones and thioamides | nih.govnih.govmdpi.com |
| Coumarin-Pyrazoles | Knorr pyrazole synthesis | Hydrazines and 1,3-dicarbonyl compounds | kthmcollege.ac.in |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a complete map of the proton and carbon environments can be assembled.
The ¹H NMR spectrum is instrumental in identifying the various proton environments within a molecule. For 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons.
The most downfield signal is anticipated for the aldehyde proton (8-CHO), appearing as a sharp singlet due to the absence of adjacent protons. This significant deshielding is caused by the powerful electron-withdrawing effect of the carbonyl oxygen. Similarly, the phenolic hydroxyl proton (7-OH) is expected to appear as a singlet, though its chemical shift can be broad and variable depending on solvent and concentration. An intramolecular hydrogen bond between the 7-OH group and the 8-CHO group can lead to a substantial downfield shift.
The protons on the coumarin (B35378) nucleus exhibit characteristic patterns. The protons on the pyrone ring, H-3 and H-4, form a distinct AX spin system, appearing as two doublets with a typical coupling constant. The protons on the benzene (B151609) ring, H-5 and H-6, also form an AB spin system, appearing as another pair of doublets.
Based on data from the closely related 8-formyl-7-hydroxy-4-methylcoumarin, the specific proton resonance assignments can be reliably predicted rsc.org.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| 7-OH | ~12.2 | Singlet | - | Shift is variable; downfield due to intramolecular H-bonding. Based on 4-methyl analog rsc.org. |
| 8-CHO | ~10.6 | Singlet | - | Highly deshielded aldehyde proton. Based on 4-methyl analog rsc.org. |
| H-5 | ~7.7 | Doublet | ~8.5-9.0 | Part of an AB spin system with H-6. Based on 4-methyl analog rsc.org. |
| H-6 | ~6.9 | Doublet | ~8.5-9.0 | Part of an AB spin system with H-5. Based on 4-methyl analog rsc.org. |
| H-4 | ~7.9 | Doublet | ~9.5 | Expected as part of an AX system with H-3. |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum of this compound would be characterized by ten distinct signals, corresponding to its ten carbon atoms.
The most deshielded carbon is the aldehyde carbonyl (C-8a), typically found around 190 ppm rsc.org. The lactone carbonyl carbon (C-2) also appears significantly downfield, generally in the range of 160-165 ppm. The quaternary carbons attached to oxygen (C-7 and C-8a) are found further downfield than the protonated carbons. The remaining aromatic and vinylic carbons appear in the typical 100-155 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-8 (CHO) | ~191.7 | Aldehyde carbonyl carbon. Based on 4-methyl analog rsc.org. |
| C-2 (C=O) | ~160.2 | Lactone carbonyl carbon. Based on 4-methyl analog rsc.org. |
| C-7 | ~164.0 | Aromatic carbon bearing the hydroxyl group. Based on 4-methyl analog rsc.org. |
| C-8a | ~155.6 | Aromatic quaternary carbon. Based on 4-methyl analog rsc.org. |
| C-4a | ~111.5 | Aromatic quaternary carbon. Based on 4-methyl analog rsc.org. |
| C-4 | ~144.0 | Vinylic methine carbon. |
| C-5 | ~133.7 | Aromatic methine carbon. Based on 4-methyl analog rsc.org. |
| C-3 | ~114.0 | Vinylic methine carbon. |
| C-6 | ~112.2 | Aromatic methine carbon. Based on 4-methyl analog rsc.org. |
While 1D NMR provides essential data, 2D NMR techniques are required for unambiguous assignment and complete structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the target compound, a cross-peak between the H-5 and H-6 signals would confirm their adjacency on the benzene ring. Crucially, it would also show a correlation between H-3 and H-4, confirming the connectivity within the α-pyrone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the signals for C-3, C-4, C-5, and C-6 by correlating them with their respective, previously assigned proton signals.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be dominated by absorptions from its hydroxyl and two distinct carbonyl groups.
A broad absorption band is expected for the O-H stretching vibration of the phenolic group. The two carbonyl groups give rise to strong, sharp absorption bands. The lactone C=O stretch typically appears at a higher wavenumber (around 1720-1740 cm⁻¹) than the aldehyde C=O stretch, which is conjugated with the aromatic ring and involved in hydrogen bonding, shifting it to a lower wavenumber (around 1650-1680 cm⁻¹). Aromatic C=C stretching vibrations are also expected in the 1450-1620 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands and Functional Group Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| ~3050 | Medium-Weak | Aromatic C-H stretch | rsc.org |
| ~1720 | Strong | C=O stretch (Lactone) | rsc.org |
| ~1650 | Strong | C=O stretch (Aldehyde) | researchgate.net |
| ~1610 | Medium | C=C stretch (Aromatic) | rsc.org |
Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and vibrations of the carbon skeleton. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.
For this compound, strong Raman scattering would be expected from the aromatic ring breathing modes and other symmetric C=C stretching vibrations within the coumarin core researchgate.net. The C=O stretching vibrations, while strong in the IR spectrum, would likely appear as weaker bands in the Raman spectrum. The technique is particularly useful for analyzing the low-frequency modes related to the entire molecular skeleton, providing a detailed vibrational fingerprint of the compound researchgate.net. A comprehensive vibrational analysis of the 4-methyl analog confirms the assignment of numerous bands corresponding to in-plane and out-of-plane bending of C-H and C-O groups, as well as various ring deformation modes researchgate.net.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of a compound and offers insights into its structure through controlled fragmentation. For this compound (C₁₀H₆O₄), the theoretical monoisotopic mass is 190.02661 Da. High-resolution mass spectrometry would be expected to yield a measured mass very close to this value, confirming the elemental composition.
Analysis of the compound often involves soft ionization techniques like Electrospray Ionization (ESI), which typically forms protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for these various adducts to aid in identification. uni.lu
Table 1: Predicted Mass Spectrometry Data and Collision Cross Sections (CCS) for this compound Adducts
| Adduct Type | Formula | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₇O₄]⁺ | 191.03389 | 132.2 |
| [M+Na]⁺ | [C₁₀H₆O₄Na]⁺ | 213.01583 | 143.6 |
| [M-H]⁻ | [C₁₀H₅O₄]⁻ | 189.01933 | 137.4 |
| [M+K]⁺ | [C₁₀H₆O₄K]⁺ | 228.98977 | 141.8 |
| [M+NH₄]⁺ | [C₁₀H₁₀NO₄]⁺ | 208.06043 | 151.5 |
Data derived from predicted values. uni.lu The m/z ratio represents the mass-to-charge ratio.
The fragmentation pathways of coumarin derivatives under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) are well-characterized. A primary and highly characteristic fragmentation process for the coumarin scaffold is the retro-Diels-Alder reaction, which involves the cleavage of the pyrone ring. This typically begins with the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone moiety. Subsequent fragmentations may involve the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic ring. sciepub.com
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related 7-hydroxy coumarin derivatives provides significant insight into its expected solid-state conformation. researchgate.netuomphysics.net
Studies on similar structures, such as 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, reveal a monoclinic crystal system with a P21/n space group, a common packing arrangement for such molecules. researchgate.net The bond lengths and angles within the coumarin core are well-established and would be expected to be similar for the title compound.
Table 2: Representative Bond Lengths and Angles for a Related Coumarin Derivative
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length (Å) | Angle | Value (°) |
| C4=O5 | 1.219(2) | O3-C4-O5 | 116.40(1) |
| O2-C12 | 1.375(2) | O2-C12-C19 | 115.95(18) |
| C10-C11 | 1.442(3) | C10-C11-C17 | 123.0(2) |
Note: Data is from a related structure, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, for illustrative purposes of typical coumarin core geometry. researchgate.net Atom numbering may not correspond to the title compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the structural and electronic properties of coumarin (B35378) derivatives, providing a good balance between accuracy and computational cost.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. For 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde, this involves optimizing the molecular geometry. The coumarin ring system itself is largely planar. However, the presence of the hydroxyl (-OH) and carbaldehyde (-CHO) groups at positions 7 and 8, respectively, introduces the possibility of different conformations due to the rotation around single bonds.
Theoretical studies on similar hydroxycoumarin derivatives have shown that the orientation of the hydroxyl proton and the aldehyde group can lead to different conformers. nih.gov For instance, in the case of the related 7-hydroxy-4-methylcoumarin, the conformer where the hydroxyl proton is oriented syn to the C8 position is found to be the most stable. nih.gov A similar conformational analysis for this compound would involve rotating the dihedral angles associated with the O-H and C-CHO bonds to map the potential energy surface and identify the global minimum energy structure. This optimized geometry is crucial as it forms the basis for all subsequent computational analyses. The planarity of the coumarin core is a key feature, influencing its stacking interactions in biological systems. rsc.org
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C2=O10 Bond Length (Å) | ~1.21 | C7-O11 Bond Length (Å) | ~1.36 |
| C8-C9 Bond Length (Å) | ~1.45 | C9=O12 Bond Length (Å) | ~1.22 |
| O1-C2-C3 Bond Angle (°) | ~117 | C7-C8-C9 Bond Angle (°) | ~120 |
The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. uomphysics.net
For coumarin derivatives, the HOMO is typically distributed over the benzopyran ring, indicating this is the primary site for electrophilic attack. The LUMO is often localized over the pyrone ring, particularly the C3-C4 double bond and the carbonyl group, making this region susceptible to nucleophilic attack. uomphysics.netresearchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing carbaldehyde group on the benzene (B151609) ring of this compound would significantly influence the energies and distributions of these orbitals.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.org It helps in identifying the regions that are rich or poor in electrons. In the MEP map of a typical hydroxycoumarin, negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack. uomphysics.netresearchgate.net Positive potential (blue regions) is usually found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. uomphysics.net The MEP map is a valuable tool for predicting how the molecule will interact with biological receptors. scispace.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -6.0 |
| ELUMO | -2.0 to -1.5 |
| Energy Gap (ΔE) | 4.5 to 4.0 |
Theoretical frequency calculations are performed to predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. These calculations are typically done at the same level of theory as the geometry optimization. mdpi.com The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. researchgate.net
A detailed comparison between the calculated and experimental vibrational spectra allows for a confident assignment of the observed spectral bands to specific molecular vibrations. nih.gov For this compound, key vibrational modes would include the C=O stretching of the lactone and aldehyde groups, the O-H stretching of the hydroxyl group, C=C stretching of the aromatic and pyrone rings, and various bending and deformation modes. uomphysics.net This correlation provides a deeper understanding of the molecule's structure and bonding.
| Vibrational Mode | Experimental FT-IR | Theoretical (Scaled) |
|---|---|---|
| O-H Stretch | ~3400-3200 | ~3450 |
| C=O Stretch (Lactone) | ~1720 | ~1730 |
| C=O Stretch (Aldehyde) | ~1680 | ~1690 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1610-1460 |
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability
Key interactions would include the delocalization of electron density from the oxygen lone pairs of the hydroxyl and ether groups into the aromatic ring's π* orbitals, as well as from the π orbitals of the benzene ring to the π* orbitals of the pyrone ring. These interactions contribute to the planarity and aromaticity of the coumarin system. Furthermore, NBO analysis can quantify the strength of any intramolecular hydrogen bond that might exist between the hydroxyl group at C7 and the carbonyl oxygen of the carbaldehyde at C8. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their strength. rsc.org
Molecular Docking Simulations for Ligand-Enzyme Binding Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajpp.in It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Coumarin derivatives are known to interact with a variety of enzymes. For this compound, molecular docking simulations could be performed to predict its binding affinity and interaction mode with various enzymes, such as acetylcholinesterase, butyrylcholinesterase, or phosphodiesterase-4, which are known targets for other coumarin compounds. ajpp.innih.gov These simulations would identify the key amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov The docking score, an estimation of the binding free energy, can be used to rank the potential inhibitory activity of the compound. nih.gov
Quantum Chemical Descriptors and Their Application in Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and reactivity. uotechnology.edu.iq These descriptors, such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, electronegativity, chemical hardness, and softness, can be correlated with the biological activity of a series of compounds through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
For coumarin derivatives, QSAR models have been developed to predict various biological activities, including antifungal and enzyme inhibitory effects. mdpi.com By calculating these descriptors for this compound, it is possible to predict its potential activity based on established QSAR models for similar compounds. For example, descriptors like lipophilicity (logP), molecular weight, and polar surface area, which can also be calculated, are known to be important for the pharmacokinetic properties of a drug candidate. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Measure of polarizability. |
Biological and Pharmacological Research: Mechanistic Insights of 7 Hydroxy 2 Oxo 2h Chromene 8 Carbaldehyde Derivatives
Mechanistic Studies of Antimicrobial Activity
The antimicrobial prowess of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde derivatives extends to a wide range of pathogenic microorganisms. Researchers are actively investigating the precise molecular interactions that lead to the inhibition of microbial growth and proliferation.
Investigation of Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains
Derivatives of 7-hydroxycoumarin have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their mechanism of action, which often involves the disruption of essential cellular processes. For instance, certain derivatives have been shown to interfere with bacterial cell wall synthesis, a mechanism that is critical for maintaining the structural integrity of the bacterial cell. Others target key enzymes involved in DNA replication and protein synthesis, ultimately leading to cell death.
Some synthesized 4-hydroxycoumarin (B602359) derivatives have shown favorable activity against Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). scielo.brscielo.br The presence of specific substituents on the coumarin (B35378) ring can significantly influence the antibacterial potency and spectrum of activity. For example, the introduction of moieties like thiosemicarbazide (B42300) and oxadiazole into the coumarin nucleus has been explored to enhance antibacterial effects. researchgate.net
Elucidation of Antifungal Mechanisms Against Phytopathogenic and Human Fungi
The antifungal activity of this compound derivatives is a significant area of research, with implications for both agriculture and human health. These compounds have shown efficacy against a variety of phytopathogenic fungi, which are responsible for significant crop losses, as well as human fungal pathogens. researchgate.netnih.gov
One of the primary mechanisms of antifungal action involves the disruption of the fungal cell membrane. mdpi.com This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some derivatives interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, which is a common target for antifungal drugs. mdpi.com
Furthermore, studies have shown that certain coumarin derivatives can induce apoptosis-like cell death in fungi. nih.gov This programmed cell death is characterized by specific morphological and biochemical changes, including DNA fragmentation and the activation of metacaspases. For instance, in Candida albicans, coumarin has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels and altering mitochondrial function. nih.gov The antifungal activity of these derivatives is often dependent on the specific substituents on the coumarin ring, with some modifications leading to enhanced potency and a broader spectrum of activity against various fungal species. mdpi.comresearchgate.net
Enzyme Inhibition Potentials and Kinetic Studies
The ability of this compound derivatives to interact with and inhibit specific enzymes is a cornerstone of their pharmacological effects. Detailed kinetic studies are crucial for understanding the nature of this inhibition and for the development of targeted therapeutic agents.
Inhibition Mechanisms of Glycoside Hydrolases (e.g., α-Glucosidase, α-Amylase)
Derivatives of 7-hydroxycoumarin have emerged as potent inhibitors of glycoside hydrolases, such as α-glucosidase and α-amylase. nih.gov These enzymes play a critical role in carbohydrate digestion and absorption, and their inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. mdpi.com
Kinetic studies have revealed that these coumarin derivatives can exhibit different modes of enzyme inhibition. For example, certain hydroxycoumarin derivatives have been identified as noncompetitive inhibitors of α-glucosidase, with some demonstrating slow-binding inhibition. nih.gov In contrast, other derivatives have been shown to be competitive inhibitors of the same enzyme. nih.gov The specific nature of the inhibition (competitive, noncompetitive, or mixed) depends on the molecular structure of the derivative and its interaction with the active site or allosteric sites of the enzyme. frontiersin.org
The inhibitory activity is also influenced by the substituents on the coumarin ring. Structure-activity relationship studies have shown that the position and nature of these substituents can significantly impact the inhibitory potency against both α-glucosidase and α-amylase. frontiersin.orgnih.gov
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Coumarin Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Type of Inhibition (α-Glucosidase) | Reference |
|---|---|---|---|---|
| Compound 10 | 0.589 | - | Noncompetitive, Slow-binding | nih.gov |
| Compound 11 | 4.810 | - | Competitive | nih.gov |
| Coumarin-chalcone 3t | 24.09 ± 2.36 | - | - | frontiersin.org |
| Acarbose (Standard) | - | 81.70 (µg/mL) | - | researchgate.net |
| Coumarin hydrazone 3f | - | 49.70 (µg/mL) | - | researchgate.net |
Monoamine Oxidase (MAO) Inhibition: Selectivity and Kinetic Profiles
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs is a therapeutic approach for neurological disorders such as Parkinson's disease. researchgate.net Certain chromenone derivatives have been identified as inhibitors of both MAO-A and MAO-B. nih.gov
Kinetic studies have demonstrated that these compounds can act as reversible and competitive inhibitors of MAOs. nih.gov The selectivity of these inhibitors for MAO-A or MAO-B is a critical factor in their therapeutic potential and can be modulated by structural modifications. For instance, one chromenone compound was found to be a potent and selective inhibitor of MAO-A, while another exhibited less selective inhibition of both MAO-A and MAO-B. nih.gov The reversible nature of the inhibition is advantageous as it can reduce the risk of adverse effects associated with irreversible MAO inhibitors.
Table 2: Monoamine Oxidase (MAO) Inhibition by Chromenone Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Type of Inhibition | Selectivity Index (SI) vs MAO-B | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | MAO-A | 2.70 | 0.94 ± 0.28 | Competitive | 10.0 | nih.gov |
| Compound 2 | MAO-A | - | 3.57 ± 0.60 | Competitive | - | nih.gov |
Anti-inflammatory Pathways and Molecular Targets
The anti-inflammatory properties of 7-hydroxycoumarin derivatives are well-documented and are attributed to their ability to modulate various inflammatory pathways and molecular targets. researchgate.net These compounds have shown potential in mitigating inflammatory responses by targeting key signaling molecules and enzymes involved in the inflammatory cascade.
One of the primary mechanisms of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. By blocking the NF-κB pathway, these coumarin derivatives can effectively suppress the production of these inflammatory mediators. nih.gov
Furthermore, some 7-hydroxycoumarin derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators like nitric oxide and prostaglandins. researchgate.net The ability of these compounds to modulate multiple targets within the inflammatory network underscores their potential as multi-target anti-inflammatory agents. researchgate.netnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Glucosidase |
| α-Amylase |
| Monoamine Oxidase (MAO) |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide |
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one |
| Acarbose |
| Umbelliferone (B1683723) |
| Esculetin |
| Scopoletin |
Modulation of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α)
Derivatives of 7-hydroxycoumarin have demonstrated significant potential in modulating the immune response by inhibiting the release of key pro-inflammatory cytokines. Research has shown that these compounds can effectively reduce the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal mediators of the inflammatory cascade.
In studies utilizing lipopolysaccharide (LPS)-induced macrophages, a common model for studying inflammation, various coumarin derivatives have exhibited potent anti-inflammatory activity. nih.govresearchgate.net For instance, a series of 7-substituted coumarin derivatives were found to inhibit the release of IL-6 and TNF-α in RAW 264.7 cells. Similarly, a coumarin derivative incorporating a 3,4-dimethoxybenzylidene hydrazinyl moiety, designated as compound 14b, was effective in reducing the production of IL-6, IL-1β, and TNF-α. researchgate.net This body of research highlights the capacity of coumarin derivatives to alleviate the expression of critical inflammatory markers. nih.gov The parent compound, umbelliferone (7-hydroxycoumarin), has also been noted for its ability to suppress these inflammatory pathways. nih.gov
Table 1: Effect of Selected Coumarin Derivatives on Pro-inflammatory Cytokine Release
| Compound/Derivative | Target Cytokines | Cell Line | Key Findings |
|---|---|---|---|
| Compound 14b (with 3,4-dimethoxybenzylidene hydrazinyl) | IL-6, IL-1β, TNF-α | LPS-induced macrophages | Demonstrated the highest anti-inflammatory activity in its series with an EC50 value of 5.32μM. researchgate.net |
| Umbrelliferone (7-hydroxycoumarin) | TNF-α, IL-1β, iNOS, IFN-γ, IL-6 | LPS-induced models | Suppresses NF-κB, a key regulator of inflammation, leading to reduced cytokine expression. nih.gov |
Interference with NF-κB Signaling Pathways
The anti-inflammatory effects of 7-hydroxycoumarin derivatives are closely linked to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. The inhibition of this pathway is a key mechanism for the anti-inflammatory action of these compounds.
Research indicates that the downregulation of NF-κB by coumarin derivatives leads to the reduced production of pro-inflammatory cytokines. nih.govresearchgate.net Studies have shown that umbelliferon can suppress NF-κB activation, thereby mitigating the inflammatory response. nih.gov This mechanism is not limited to the parent compound; novel synthesized derivatives have also been shown to block the NF-κB signaling pathway effectively in vitro. This interference prevents the translocation of NF-κB into the nucleus, halting the transcription of inflammatory genes and providing a clear mechanistic basis for the observed anti-inflammatory properties. nih.govnih.gov
Antiproliferative and Anticancer Mechanisms in Cell Lines
Derivatives based on the chromene (benzopyran-2-one) scaffold, including those related to this compound, have been a focus of anticancer research due to their diverse mechanisms of action against tumor cells. researchgate.net Modifications at various positions of the benzopyranone ring can significantly impact the ability to halt the proliferation of malignant cell lines. researchgate.net
Studies have demonstrated that these compounds can induce apoptosis (programmed cell death), trigger cell cycle arrest, and increase intracellular reactive oxygen species (ROS) levels, collectively inhibiting cancer cell growth. mdpi.com For example, β-enaminonitriles featuring a 9-hydroxy-1H-benzo[f]chromene core showed potent anti-proliferative activity against various human tumor cell lines, including PC-3 (prostate), SKOV-3 (ovarian), HeLa (cervical), and the multi-drug resistant MCF-7/ADR (breast) cell lines. mdpi.com Certain derivatives have also been found to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. mdpi.com The cytotoxic effects of some 4-methylcoumarin (B1582148) derivatives have been evaluated against human cancer cell lines, with 7,8-dihydroxy-4-methylcoumarins showing the most potent activity. tandfonline.com
Table 2: Antiproliferative Activity of Selected Chromene/Coumarin Derivatives
| Derivative Class | Cell Lines Tested | Mechanism of Action | Reference |
|---|---|---|---|
| β-Enaminonitriles of 9-hydroxy-1H-benzo[f]chromene | PC-3, SKOV-3, HeLa, MCF-7/ADR | Induction of apoptosis, cell cycle arrest, P-gp inhibition | mdpi.com |
| 7,8-Dihydroxy-4-methylcoumarins | LS180 (colon), MCF-7 (breast), K562 (leukemia) | Cytotoxicity | tandfonline.com |
| (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate | MCF‐7 (breast), A549 (lung) | Cytotoxicity | researchgate.net |
Antioxidant Activities and Radical Scavenging Mechanisms
Coumarin derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure and ability to scavenge free radicals. nih.gov The antioxidant capacity is significantly influenced by the substitution pattern on the coumarin ring, particularly the presence and position of hydroxyl groups.
The 7-hydroxy group is a key feature contributing to the antioxidant and radical-scavenging capabilities of these molecules. Research has consistently shown that coumarins with hydroxyl groups, especially those with dihydroxy substitutions in ortho positions (e.g., 7,8-dihydroxycoumarins), exhibit excellent antioxidant properties. These compounds act as effective hydrogen donors, which allows them to neutralize reactive free radicals and inhibit processes like lipid peroxidation. The mechanism involves the formation of a stable radical after hydrogen donation.
Comprehensive Structure-Activity Relationship (SAR) Studies of Biological Efficacy
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of 7-hydroxycoumarin derivatives influences their biological activities and for guiding the design of more potent compounds.
Anticancer Activity : For 4-methylcoumarin derivatives, SAR studies revealed that 7,8-dihydroxy substitution patterns resulted in the most potent anticancer agents. tandfonline.com Furthermore, introducing a long alkyl chain at the C3 position generally enhanced cytotoxic activity, likely by increasing the compound's lipophilicity and ability to penetrate cell membranes. tandfonline.com In a series of 9-hydroxy-1H-benzo[f]chromene derivatives, compounds with halogenated substituents showed significant potency against multidrug-resistant cancer cells. mdpi.com
Antifungal Activity : In the context of antifungal properties, SAR analysis of 7-hydroxycoumarin derivatives showed a clear relationship between the size of the substituent group and fungicidal activity. mdpi.com O-substitutions were found to be essential for activity, with short aliphatic chains and electron-withdrawing groups (like acetate) favoring a stronger effect. mdpi.com
Macrophage Migration Inhibitory Factor (MIF) Inhibition : A SAR study of 7-hydroxycoumarins as inhibitors of the MIF protein, a cytokine involved in inflammation, found that phenyl substitution at the C3 position enhanced inhibitory potency by tenfold compared to the parent structure. acs.org
Applications in Advanced Materials and Chemical Sciences
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. The presence of multiple reactive sites—the hydroxyl and aldehyde groups, and the reactive positions on the coumarin (B35378) core—allows for a variety of chemical transformations.
One of the most notable applications is in the Knoevenagel condensation reaction. researchgate.net This reaction, typically carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of a base like piperidine (B6355638), leads to the formation of novel 8-substituted-7-hydroxy coumarin derivatives. researchgate.net These reactions are often efficient and provide a straightforward route to compounds with potential biological activities. researchgate.net For instance, a series of twelve derivatives were synthesized using this method, and their structures were confirmed using IR, 1H NMR, 13C NMR, and mass spectral analysis. researchgate.net
The resulting compounds from these synthetic pathways often exhibit interesting biological profiles. For example, specific derivatives have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and notable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa when compared to standard drugs. researchgate.net This highlights the importance of this compound as a precursor for developing new therapeutic agents.
The versatility of this compound also extends to the synthesis of various heterocyclic systems. The aldehyde functionality can be readily converted into other functional groups or used in cyclization reactions to build fused ring systems. Similarly, the hydroxyl group can be alkylated or acylated to introduce further diversity and modulate the properties of the final molecules. nih.gov
Exploration of Photophysical Properties and Potential Optoelectronic Applications in Coumarin Derivatives
Coumarin derivatives are well-known for their significant and unique photophysical properties, stemming from their π-conjugated structures. nih.gov The photophysical characteristics of derivatives of this compound are of particular interest for their potential in optoelectronic applications.
The fluorescence of coumarins is highly sensitive to the nature and position of substituents on the coumarin ring. Generally, the introduction of an electron-donating group at the 7-position, such as the hydroxyl group in the parent compound or alkoxy groups in its derivatives, can enhance fluorescence intensity. nih.gov This is due to an intramolecular charge transfer (ICT) from the electron-donating group to the electron-withdrawing lactone carbonyl group in the excited state.
Studies on 7-alkoxy-appended coumarin derivatives have provided insights into their photophysical behavior. The absorption and emission spectra of these compounds are influenced by the solvent polarity, a phenomenon known as solvatochromism. This property arises from the differences in the solvation energy of the ground and excited states of the molecule. nih.gov
The following table summarizes the photophysical data for some 7-alkoxy-coumarin derivatives, which serve as models for understanding the potential properties of derivatives of this compound.
The potential optoelectronic applications of these coumarin derivatives are vast. Their strong fluorescence and tunable emission properties make them suitable candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. organic-chemistry.org The ability to modify the chemical structure allows for the fine-tuning of their electronic and optical properties to meet the specific requirements of these applications.
Functionalization for the Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the coumarin scaffold makes this compound an excellent platform for the design of fluorescent probes and chemical sensors. The aldehyde and hydroxyl groups provide convenient handles for functionalization, allowing for the attachment of specific recognition moieties for various analytes.
Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science. lookchem.com These sensors often operate on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
A significant area of application is the detection of metal ions. For instance, coumarin derivatives have been developed as "turn-off" fluorescent probes for the detection of copper(II) and iron(III) ions. rsc.org The interaction between the coumarin-based probe and the metal ion leads to a quenching of the fluorescence signal, enabling the quantification of the metal ion concentration. rsc.org These probes have demonstrated high selectivity for their target ions over other metal ions. rsc.org
The aldehyde group of this compound can be reacted with hydrazines or amines to form hydrazones or Schiff bases, respectively. These functionalized derivatives can then act as chemosensors for various species. For example, a fluorescent probe based on a 7,8-benzochromone-3-carbaldehyde-(rhodamine B carbonyl) hydrazone has been synthesized for the detection of trivalent cations and Zn2+. nih.gov
The following table provides examples of analytes detected by coumarin-based fluorescent probes.
The development of these sensors is a rapidly growing field, with ongoing research focused on improving sensitivity, selectivity, and response time, as well as enabling their application in complex biological systems.
Integration into Supramolecular Assemblies and Material Science Contexts
The unique molecular structure of this compound and its derivatives allows for their integration into supramolecular assemblies and advanced materials. The planar aromatic core, coupled with the potential for hydrogen bonding and other non-covalent interactions, facilitates the formation of ordered structures.
One promising area is the incorporation of coumarin derivatives into metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The functional groups on the coumarin can be used to coordinate with the metal centers, thereby integrating the coumarin moiety into the framework structure. For example, coumarin-embedded MOFs have been developed as selective and sensitive fluorescent sensors for the detection of Fe3+ ions. rsc.org The encapsulation of fluorescent coumarin molecules within the pores of a MOF can lead to enhanced sensing performance. rsc.org
The self-assembly of coumarin derivatives is another area of interest. The planar nature of the coumarin ring promotes π-stacking interactions, while the peripheral functional groups can direct the assembly through hydrogen bonding. For instance, 7-(diethylamino)coumarin derivatives have been shown to self-assemble through a combination of C–H⋯O bonds and dipole–dipole interactions of the π-stacking type. rsc.org The carbonyl group of the coumarin often acts as a key building block in these supramolecular assemblies. rsc.org
Furthermore, the photophysical properties of coumarins can be modulated by their aggregation state. The formation of supramolecular assemblies can lead to changes in the absorption and emission spectra, which can be harnessed for various applications. For example, the supramolecular interaction of Coumarin 7 with sulfobutylether-β-cyclodextrin has been investigated for biomolecular applications, demonstrating enhanced fluorescence intensity and photostability upon complexation. nih.gov
The integration of this compound and its derivatives into polymers and other materials can also impart desirable properties, such as fluorescence and photo-responsiveness, opening up possibilities for the development of smart materials.
Future Research Directions and Remaining Challenges
Development of Sustainable and Efficient Synthetic Methodologies
The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, and Perkin reactions. While effective, these methods often involve harsh conditions, hazardous solvents, and lengthy reaction times, posing environmental and efficiency challenges. A primary future objective is the development of green and efficient synthetic routes to 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde and its analogs.
Recent advancements have highlighted the potential of microwave-assisted organic synthesis (MAOS) to dramatically improve coumarin synthesis. benthamdirect.comrjptonline.orgeurekaselect.com Microwave irradiation offers rapid heating, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields. nih.govrasayanjournal.co.in Furthermore, many microwave-assisted protocols can be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. nih.govkjscollege.com The use of environmentally benign and recyclable catalysts, such as FeF3 or Brønsted acidic ionic liquids, in these reactions further enhances their sustainability. nih.govrsc.org
Future research should focus on optimizing these green methodologies. This includes exploring a wider range of solid supports and catalysts that are not only efficient but also easily recoverable and reusable. tandfonline.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, represents another promising avenue for increasing efficiency and reducing the environmental footprint. nih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Coumarin Derivatives
| Methodology | Key Advantages | Challenges & Future Scope |
|---|---|---|
| Conventional Heating (e.g., Pechmann, Knoevenagel) | Well-established, versatile for many derivatives. | Long reaction times, often requires harsh acid catalysts and high temperatures, potential for low yields and by-product formation. |
| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times, higher yields, improved purity. benthamdirect.comnih.gov | Requires specialized equipment, scalability can be a concern for industrial applications. Optimization of power and temperature for specific substrates is needed. |
| Solvent-Free Synthesis | Eliminates solvent waste, simplifies work-up, often lower cost. nih.govtandfonline.com | Limited to reactants that are liquid or can melt at reaction temperature, potential for mixing and heat transfer issues. |
| Green Catalysis (e.g., Ionic Liquids, Solid Acids) | Catalyst is often recyclable, milder reaction conditions, improved selectivity. rsc.org | High initial cost of some catalysts, potential for catalyst leaching into the product. Broader catalyst screening is required. |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Coumarin derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govnih.gov However, for this compound specifically, and many of its derivatives, the precise molecular mechanisms underlying these effects are not fully understood. A significant challenge and a critical area for future research is the detailed elucidation of these mechanisms.
It is known that coumarins can interact with a variety of biological targets. For instance, certain derivatives have been shown to inhibit key signaling pathways like PI3K/Akt/mTOR or act on enzymes such as carbonic anhydrase and the anti-apoptotic protein Mcl-1. nih.govnih.gov The antioxidant activity of hydroxycoumarins is often attributed to their ability to scavenge free radicals. Studies on 7-hydroxycoumarins have also identified them as potent inhibitors of the macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. acs.orgnih.gov
Future investigations must move beyond general activity screening to pinpoint specific molecular targets. Advanced techniques such as proteomics, transcriptomics, and molecular docking simulations can be employed to identify the proteins and nucleic acids that interact directly with this compound. jcchems.comnih.gov Understanding these interactions at the atomic level will be crucial for explaining the observed biological effects and for the rational design of more potent and selective therapeutic agents.
Rational Design and Synthesis of Highly Selective and Potent Derivatives
The structural scaffold of this compound offers multiple sites for chemical modification, particularly at the C8-aldehyde group. This functional handle allows for the synthesis of a vast array of derivatives through reactions like condensation, oxidation, and reduction. The rational design of these derivatives to enhance potency and selectivity for specific biological targets is a major focus for future research.
Structure-activity relationship (SAR) studies are fundamental to this effort. nih.govmdpi.com By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify the key chemical features required for optimal performance. For example, studies have shown that the type and position of substituents on the coumarin ring profoundly influence antifungal or anticancer activity. mdpi.comrsc.org Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable for predicting the activity of new designs and guiding synthetic efforts. tu-dortmund.deresearchgate.net
The goal is to create derivatives that are not only highly potent but also highly selective, minimizing off-target effects. This could involve designing molecules that fit perfectly into the active site of a specific enzyme or receptor, as has been explored for antituberculosis agents and HIV-1 integrase inhibitors. nih.govtandfonline.comnih.gov The synthesis of hybrid molecules, where the coumarin scaffold is linked to another pharmacophore, is another promising strategy to achieve multi-target activity or enhanced potency. nih.gov
Table 2: Research Findings on Selected Coumarin Derivatives
| Derivative Class | Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Coumarin-Thiazole Hybrids | Anticancer | Showed significant activity against MCF-7 breast cancer cells with low cytotoxicity to normal cells. | rsc.org |
| 7-Hydroxycoumarins | Macrophage Migration Inhibitory Factor (MIF) Inhibition | A derivative with nanomolar potency was identified, enabling the development of a sensitive binding assay. | acs.org |
| 4-Substituted 6,7-Dihydroxycoumarins | Mcl-1 Inhibition (Anticancer) | The presence and position of hydroxyl groups were found to be critical for potent Mcl-1 inhibitory activity. | nih.gov |
| Coumarin-β-lactam-triazole Hybrids | Antimicrobial | Demonstrated potential against both drug-resistant bacteria and fungal strains. | nih.gov |
| Substituted 7-Hydroxycoumarins | Antifungal | A clear relationship was observed between the size of the substituent group and fungicidal activity. | mdpi.com |
Exploration of Novel Application Avenues in Emerging Technologies
Beyond its biological activities, the coumarin nucleus possesses unique photophysical properties that make it attractive for applications in materials science and emerging technologies. nih.gov Many coumarin derivatives are highly fluorescent, with their emission properties often being sensitive to the local environment, such as polarity and viscosity. nih.gov This has led to their widespread use as fluorescent probes and sensors. rsc.orgacs.orgresearchgate.net
A significant future direction is the exploitation of this compound as a building block for advanced functional materials. Its reactive aldehyde group can be used to anchor the coumarin fluorophore to polymers, surfaces, or other molecular frameworks. The development of coumarin-based chemosensors for detecting specific metal ions, anions, and biologically relevant molecules is a particularly active area of research. mdpi.com These sensors often rely on mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), which can be modulated by the binding of an analyte. researchgate.net
The potential applications are vast, ranging from bioimaging agents for visualizing cellular processes to components in organic light-emitting diodes (OLEDs) and fluorescent dyes for optical data storage. acs.orgawsjournal.org Further research is needed to fine-tune the spectroscopic properties of derivatives of this compound to meet the specific demands of these high-tech applications, such as shifting emission wavelengths into the near-infrared for deeper tissue imaging or enhancing photostability for materials applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via a two-step reaction. Initially, resorcinol, malic acid, and sulfuric acid are reacted with hexamine and acetic acid at 0–5°C for 12 hours, followed by heating to 80–85°C for 6 hours. Yield optimization can be achieved by controlling stoichiometric ratios (e.g., hexamine as a carbonyl donor) and monitoring temperature gradients to minimize side reactions. Post-synthesis purification via recrystallization in acetone or ethanol is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.5–10 ppm). Coumarin carbonyl groups (C=O) appear at ~160–165 ppm in 13C NMR.
- IR Spectroscopy : Confirm hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and conjugated carbonyl (C=O) vibrations (~1680–1720 cm⁻¹).
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across antifungal assays?
- Methodological Answer : Discrepancies in antifungal activity (e.g., against C. albicans vs. A. niger) may arise from differences in assay protocols. Standardize testing by:
- Using consistent inoculum sizes (e.g., 10⁴ CFU/mL) and incubation periods (e.g., 48–72 hours at 30°C).
- Employing serial dilution methods (e.g., 5–120 μM) and control compounds (e.g., fluconazole).
- Reporting MIC (Minimum Inhibitory Concentration) values with statistical variance (e.g., triplicate trials) to assess reproducibility .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., oxime, benzoyl) at the aldehyde or hydroxyl positions to modulate electron density and steric effects.
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites.
- Biological Screening : Compare IC₅₀ values of derivatives (e.g., O-benzoyl oxime vs. O-methoxybenzoyl oxime) to correlate substituent effects with bioactivity .
Q. How can crystallographic data improve the understanding of this compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles critical for conformational analysis. Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the aldehyde group or hydroxyl orientation. Validate results against DFT-optimized geometries .
Data Analysis and Validation
Q. What statistical approaches are essential for validating experimental data in studies involving this compound?
- Methodological Answer :
- Reproducibility Tests : Perform ANOVA or Student’s t-tests on triplicate measurements (e.g., NMR integration, bioassay MIC values).
- Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous data points.
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate spectral or bioactivity trends with structural modifications .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid).
- Storage : Store at 4°C in airtight, light-resistant containers to prevent aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
